1-Methyl-1H-indole-5-carboxamide
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Overview
Description
1-Methyl-1H-indole-5-carboxamide is an organic compound belonging to the indole family, characterized by a fused benzene and pyrrole ring structure Indole derivatives are significant in various biological and pharmaceutical applications due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 1-methylindole with a suitable carboxylic acid derivative under acidic or basic conditions to form the desired carboxamide .
Industrial Production Methods: Industrial production of 1-Methyl-1H-indole-5-carboxamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the methylation and carboxamide formation processes efficiently .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1H-indole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides, while substitution reactions can produce halogenated or nitro-substituted indole derivatives .
Scientific Research Applications
1-Methyl-1H-indole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biological processes and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Methyl-1H-indole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity. This interaction is crucial for its biological effects, such as anticancer or antimicrobial properties .
Comparison with Similar Compounds
- 1-Methyl-1H-indole-3-carboxamide
- 1-Methyl-1H-indole-2-carboxamide
- 5-Carbamoylindole
Comparison: While these compounds share a similar indole backbone, the position of the carboxamide group significantly influences their chemical and biological properties. 1-Methyl-1H-indole-5-carboxamide is unique due to its specific substitution pattern, which may result in distinct biological activities and interactions compared to its analogs .
Properties
Molecular Formula |
C10H10N2O |
---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
1-methylindole-5-carboxamide |
InChI |
InChI=1S/C10H10N2O/c1-12-5-4-7-6-8(10(11)13)2-3-9(7)12/h2-6H,1H3,(H2,11,13) |
InChI Key |
LXQCEPCLSUDYLW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C(=O)N |
Origin of Product |
United States |
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